molecular formula C14H18ClNO4S B2939591 Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2402829-57-4

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2939591
CAS No.: 2402829-57-4
M. Wt: 331.81
InChI Key: XIFFCJBBEAXAGB-UHFFFAOYSA-N
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Description

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.8150. This compound is known for its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a pyrrolidine ring with two methyl groups. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as benzyl chloride and 2,2-dimethylpyrrolidine.

  • Chlorosulfonylation: The pyrrolidine ring is chlorosulfonylated using chlorosulfonic acid or a similar reagent.

  • Carboxylation: The chlorosulfonylated pyrrolidine is then reacted with benzyl alcohol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with biological targets.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in drug discovery, the compound may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • Benzyl 3-(chlorosulfonyl)methyl-2,2-dimethylpyrrolidine-1-carboxylate: This compound has a similar structure but differs in the position of the chlorosulfonyl group.

  • Benzyl 2,2-dimethylpyrrolidine-1-carboxylate: This compound lacks the chlorosulfonyl group.

Uniqueness: Benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its ability to undergo various reactions and its potential use in different fields make it a valuable compound in scientific research.

Properties

IUPAC Name

benzyl 4-chlorosulfonyl-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-14(2)8-12(21(15,18)19)9-16(14)13(17)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFFCJBBEAXAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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